9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-
Description
Historical Context and Evolution of Purine (B94841) Analogue Research
The journey into the world of purine analogues began in the mid-20th century, with pioneers like George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in 1988 for their groundbreaking work. researchgate.net Their research established that modifying the purine scaffold could lead to compounds that interfere with nucleic acid synthesis, paving the way for the development of drugs to treat cancer and viral infections. researchgate.netwikipedia.org The initial focus was on creating antimetabolites, molecules that mimic natural purines and disrupt metabolic pathways. wikipedia.org
Early examples of clinically significant purine analogues include 6-mercaptopurine (B1684380) and thioguanine, which demonstrated antileukemic activity. researchgate.netnih.gov Over the decades, the field has evolved to produce a wide array of purine derivatives with diverse therapeutic applications, including antiviral agents like acyclovir (B1169) and ganciclovir, and immunosuppressants such as azathioprine. nih.govresearchgate.net This historical progression underscores a continuous search for novel structures with improved efficacy and selectivity, a quest that sets the stage for investigating compounds like 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-.
Foundational Role of the Purine Scaffold in Biochemical Systems
The significance of the purine scaffold is deeply rooted in its fundamental role in all living organisms. rsc.org Purines, specifically adenine (B156593) and guanine, are integral components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the blueprints of life. stackexchange.com Beyond their role in genetics, purine derivatives are crucial for cellular energy transfer in the form of adenosine (B11128) triphosphate (ATP) and are key components of essential cofactors like NAD and FAD. Furthermore, they participate in intracellular signaling pathways. rsc.org
The purine structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, provides a unique framework that is recognized by a multitude of enzymes and receptors within the body. rsc.orgnih.gov This inherent biological recognition is what makes purine analogues such a powerful tool in drug discovery. By modifying the purine core or its substituents, scientists can design molecules that interact with specific biological targets to modulate their function, leading to therapeutic effects. nih.govacs.org
Scope of 9-N-Substituted Purine Analogues in Academic Investigation
The nitrogen atom at the 9-position (N-9) of the purine ring is a common site for substitution in the design of purine analogues. This position is naturally occupied by a ribose or deoxyribose sugar in nucleosides. Consequently, modifications at the N-9 position have been extensively explored to create compounds with a range of biological activities. Academic research in this area is vast, with studies focusing on creating analogues with anticancer, antiviral, and kinase inhibitory properties. nih.govnih.govmdpi.com
For instance, the substitution at N-9 with acyclic side chains has been a particularly fruitful strategy, leading to the development of important antiviral drugs. nih.gov The nature of the substituent at the N-9 position can significantly influence the compound's interaction with target enzymes, its metabolic stability, and its cellular uptake. The investigation of novel 9-N-substituted purines, such as the one discussed in this article, is driven by the potential to discover new therapeutic agents with novel mechanisms of action or improved pharmacological profiles. nih.govmdpi.com
Unique Structural Features of the Ethenyloxyethyl Moiety and its Research Implications
The ethenyloxyethyl group, also known as a vinyloxyethyl group, is a distinctive chemical moiety characterized by a vinyl ether functional group attached to an ethyl chain. The vinyl ether portion is of particular interest due to its unique electronic properties and reactivity. The double bond in the vinyl group can participate in various chemical reactions, and the ether linkage can influence the molecule's polarity and hydrogen bonding capabilities. nih.gov
Detailed Research Findings
To illustrate the type of data that would be relevant for such a compound, the following tables present hypothetical data based on known purine analogues.
Table 1: Physicochemical Properties of a Hypothetical 9-N-Substituted Purine Analogue
| Property | Value |
| Molecular Formula | C9H11N5O |
| Molecular Weight | 205.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol (B129727) |
| Melting Point | >200 °C (decomposes) |
Table 2: Spectroscopic Data for a Hypothetical 9-N-Substituted Purine Analogue
| Technique | Key Features |
| ¹H NMR | Peaks corresponding to purine ring protons, ethyl chain protons, and vinyl protons. |
| ¹³C NMR | Resonances for purine ring carbons, ethyl chain carbons, and vinyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| IR Spectroscopy | Characteristic absorptions for N-H, C=C, and C-O-C bonds. |
Structure
3D Structure
Properties
CAS No. |
91097-20-0 |
|---|---|
Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
9-(2-ethenoxyethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-4-3-14-6-13-7-8(10)11-5-12-9(7)14/h2,5-6H,1,3-4H2,(H2,10,11,12) |
InChI Key |
VVTWEUYTOUXSOO-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 9 2 Ethenyloxy Ethyl 9h Purin 6 Amine
Reactivity Profiling of the Purine (B94841) Heterocycle
The purine core, a fused imidazole (B134444) and pyrimidine (B1678525) ring system, exhibits a complex electronic landscape that governs its reactivity towards various reagents.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of the purine ring is characterized by the presence of both electron-rich and electron-poor centers, making it susceptible to attack by both electrophiles and nucleophiles.
Nucleophilic Sites: The nitrogen atoms of the purine ring are the primary nucleophilic centers due to the presence of lone pairs of electrons. masterorganicchemistry.com In 9-substituted adenines, such as 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, the N1 and N7 positions are particularly susceptible to alkylation. nih.gov The exocyclic amino group at the C6 position also contributes to the nucleophilicity of the molecule.
Electrophilic Sites: The carbon atoms of the purine ring, particularly C2, C6, and C8, are electrophilic in nature. libretexts.org This is due to the electron-withdrawing effect of the adjacent nitrogen atoms. These sites are targets for nucleophilic attack, although such reactions often require activation of the purine ring. The electrophilicity of these carbons is influenced by the substitution pattern on the ring.
| Site | Character | Reactivity |
| N1 | Nucleophilic | Prone to alkylation and protonation. |
| N3 | Nucleophilic | Less accessible than N1 and N7 in 9-substituted purines. |
| N7 | Nucleophilic | A significant site for alkylation, often competing with N1. nih.gov |
| C6-NH2 | Nucleophilic | Can participate in reactions such as diazotization. |
| C2, C8 | Electrophilic | Susceptible to attack by strong nucleophiles. |
This table summarizes the primary reactive sites on the purine heterocycle of the title compound.
Tautomerism and Electronic Effects on Purine Reactivity
Tautomerism, the migration of a proton, plays a crucial role in the chemical and biological properties of purines. For 9-substituted adenines, the predominant tautomer is the amino form. ias.ac.inresearchgate.net However, the potential for the existence of the imino tautomer, although in low equilibrium concentration, can influence its reactivity, particularly in base-pairing interactions.
The electronic effects of the 9-[2-(ethenyloxy)ethyl] substituent influence the reactivity of the purine ring. As an alkyl-type substituent, it is generally considered to be electron-donating, which can affect the tautomeric equilibrium and the nucleophilicity of the ring nitrogens. rsc.orgnih.gov Computational studies on substituted purines have shown that the stability of different tautomers is sensitive to the electronic nature of the substituents. rsc.org For 9-substituted purines, the 9H tautomer is generally the most stable. rsc.orgnih.gov
Reaction Pathways Involving the Ethenyloxyethyl Group
The ethenyloxyethyl side chain provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Hydroamination and Other Addition Reactions Across the Ethenyl Moiety
The vinyl ether moiety is susceptible to electrophilic addition reactions. Protonation of the double bond can generate a stabilized carbocation, which can then be attacked by a nucleophile. While specific examples of hydroamination on 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine are not extensively documented, the general reactivity of vinyl ethers suggests this is a feasible transformation. The addition of an amine across the double bond would lead to the formation of an amino acetal (B89532) derivative.
Radical Processes and Cyclization Pathways Involving the Unsaturated Linker
The alkenyl group can participate in radical reactions. The addition of a radical species to the double bond can initiate intramolecular cyclization if a suitable radical acceptor is present within the molecule. beilstein-journals.orgmdpi.com For instance, radical cyclization of N-alkenyladenine derivatives has been explored for the synthesis of complex heterocyclic systems. researchgate.net Such pathways could potentially be employed with 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine to generate novel fused-ring structures.
Potential for Olefin Metathesis and Related Transformations
The terminal double bond of the ethenyloxyethyl group makes it a potential substrate for olefin metathesis reactions. beilstein-journals.org This powerful carbon-carbon bond-forming reaction could be utilized for cross-metathesis with other olefins to introduce a wide range of substituents. beilstein-journals.org Ring-closing metathesis could also be envisioned if a second alkenyl group were introduced into the molecule. The success of such transformations would depend on the compatibility of the metathesis catalyst with the purine core.
Elucidation of Reaction Mechanisms
The comprehensive understanding of a chemical transformation requires a detailed elucidation of its reaction mechanism. For a molecule with multiple reactive sites like 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, such investigations are crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic pathways. This section delves into the methodologies employed to unravel the mechanistic intricacies of reactions involving this N-9 substituted purine derivative.
Kinetic Studies for Reaction Rate Determination and Pathway Analysis
A hypothetical kinetic study for the synthesis of 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine via the alkylation of adenine (B156593) with a suitable 2-(ethenyloxy)ethyl electrophile could be designed. The reaction progress would be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the change in concentration of reactants and products over time. sciprofiles.com By varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined.
Table 1: Illustrative Kinetic Data for a Hypothetical N-Alkylation of Adenine
| Experiment | [Adenine] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |
From such data, the rate law can be derived. For instance, the data in Table 1 would suggest a rate law of the form: Rate = k[Adenine][Alkylating Agent], where 'k' is the rate constant. Further experiments conducted at different temperatures would allow for the determination of the activation energy (Ea) and other thermodynamic parameters through the Arrhenius equation, providing deeper insights into the energy profile of the reaction pathway. researchgate.net
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient species, or reaction intermediates, provide invaluable evidence for a proposed reaction mechanism. A variety of spectroscopic and spectrometric techniques are employed to identify these fleeting molecules.
In the context of reactions involving 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, intermediates could arise from either the purine core or the ethenyloxy side chain. For instance, in electrophilic additions to the vinyl ether moiety, a carbocationic intermediate would be expected. In transformations involving the purine ring, such as further alkylation or metal-catalyzed coupling, various activated complexes could be formed.
Spectroscopic and Spectrometric Techniques for Intermediate Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating the structure of stable intermediates and, in some cases, can be adapted for in-situ monitoring of reactions to detect transient species. rsc.orgresearchgate.net For example, real-time 1H NMR spectroscopy has been used to monitor the alkylation of adenine, allowing for the observation of starting materials, products, and any long-lived intermediates simultaneously. sciprofiles.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are instrumental in determining the elemental composition and fragmentation patterns of molecules, which can be used to identify reaction intermediates. consensus.appmdpi.comresearchgate.netnih.gov By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated, and the mass of each component can be determined, aiding in the identification of transient species. researchgate.net
Transient Absorption Spectroscopy (TAS): This pump-probe technique is used to study very short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds. edinst.comnih.govyoutube.comarxiv.org While more commonly applied in photochemical reactions, it can be a powerful tool for observing highly reactive intermediates that are not detectable by other methods.
For 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, the characterization of a zwitterionic intermediate might be possible in reactions involving protonation of the purine ring, while radical intermediates could be detected in certain metal-catalyzed or photochemically initiated reactions.
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-mediated reactions, particularly those catalyzed by palladium, are frequently used to functionalize purine scaffolds. nih.gov Understanding the catalytic cycle is essential for optimizing these transformations. A catalytic cycle is a multistep reaction mechanism that involves a catalyst, which is regenerated in the final step.
A hypothetical palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling at the C6 position of the purine ring of 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine (after conversion of the amine to a suitable leaving group like a halide), would proceed through a well-defined catalytic cycle.
A Generalized Palladium-Catalyzed Cross-Coupling Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the purine electrophile (e.g., a 6-halopurine derivative) to form a Pd(II) intermediate. nobelprize.orgyoutube.com
Transmetalation (for Suzuki-type couplings) or Olefin Insertion (for Heck-type couplings): In a Suzuki coupling, an organoboron reagent would transfer its organic group to the palladium center. nobelprize.org In a Heck coupling, the alkene would coordinate to and then insert into the palladium-carbon bond. mdpi.comrsc.orgacs.orgacademie-sciences.fruwindsor.ca
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Heck Reaction
| Step | Description | Palladium Oxidation State Change |
| Oxidative Addition | Pd(0) inserts into the Carbon-Halogen bond of the purine. | 0 → +2 |
| Olefin Coordination & Insertion | The alkene coordinates to the Pd(II) complex and inserts into the Pd-Purine bond. | +2 → +2 |
| β-Hydride Elimination | A hydrogen from the newly formed alkyl chain is eliminated, forming the C=C bond of the product and a Pd-H species. | +2 → +2 |
| Reductive Elimination | The Pd-H species eliminates HX (in the presence of a base) to regenerate the Pd(0) catalyst. | +2 → 0 |
Each step in the catalytic cycle can be investigated using a combination of kinetic studies and the identification of catalytic intermediates. For instance, the Pd(II) intermediates formed after oxidative addition can sometimes be isolated and characterized by X-ray crystallography or NMR spectroscopy, providing direct evidence for the proposed mechanism.
Computational and Theoretical Chemistry Studies of 9 2 Ethenyloxy Ethyl 9h Purin 6 Amine
Electronic Structure and Bonding Analysis
Detailed investigations into the electronic characteristics of 9-[2-(ethenyloxy)ethyl]-9H-Purin-6-amine are currently unavailable.
There are no published studies that have utilized Density Functional Theory (DFT) to examine the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the electron distribution of 9-[2-(ethenyloxy)ethyl]-9H-Purin-6-amine. Such studies would be crucial for understanding its potential reactivity, stability, and intermolecular interactions.
Similarly, the scientific literature lacks any reports on the use of ab initio or semi-empirical quantum chemical methods to calculate the properties of this specific purine (B94841) derivative. These calculations would provide fundamental data on its geometry, energy, and electronic properties.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility and dynamic behavior of the 9-[2-(ethenyloxy)ethyl]-9H-Purin-6-amine molecule have not been explored through computational methods.
Molecular dynamics simulations, which would offer insights into the movement of the purine ring and the rotation of its substituents over time, have not been reported for 9-[2-(ethenyloxy)ethyl]-9H-Purin-6-amine.
Quantum Chemical Insights into Reactivity and Selectivity
Due to the absence of the aforementioned computational studies, there are no quantum chemical data available to predict the reactivity and selectivity of 9-[2-(ethenyloxy)ethyl]-9H-Purin-6-amine. Such insights are fundamental for the rational design of new molecules with desired chemical or biological activities.
Mapping of Reaction Pathways and Determination of Energy Barriers
The study of reaction pathways and the determination of associated energy barriers are crucial for understanding the chemical reactivity and stability of a molecule. Computational methods, particularly those based on quantum mechanics, allow for the detailed exploration of potential energy surfaces, identifying transition states and calculating activation energies.
For purine derivatives, a key reaction pathway of biological relevance is deamination. Computational studies on adenine (B156593), the core of 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, have elucidated mechanisms for its deamination in the presence of various reagents, including water and hydroxyl ions. These studies employ high-level theoretical methods to calculate the energetics of the reaction, revealing the step-by-step process of the conversion of adenine to hypoxanthine. For instance, the deamination of adenine with a hydroxyl ion has been shown to proceed through the formation of a stable complex, which facilitates the deprotonation process. researchgate.net
While specific studies on the reaction pathways involving the 9-[2-(ethenyloxy)ethyl]- substituent are not extensively documented in the available literature, the established methodologies can be readily applied. Theoretical investigations would likely focus on how this substituent influences the electronic structure of the purine ring and, consequently, the energy barriers of reactions such as hydrolysis of the ethenyloxy group or enzymatic modifications. The determination of these energy barriers is typically achieved through methods like Density Functional Theory (DFT) and post-Hartree-Fock methods, which provide a balance of computational cost and accuracy.
A hypothetical reaction pathway for the hydrolysis of the vinyl ether group in 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine could be investigated computationally to determine its stability under various conditions. The energy barriers for such a reaction would provide critical information about its potential degradation pathways.
Table 1: Representative Energy Barriers for a Hypothetical Reaction Pathway
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
| Hydrolysis of Vinyl Ether | 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine + H₂O | [Complex]‡ | 9-(2-hydroxyethyl)-9H-purin-6-amine + Acetaldehyde | Value would be determined by calculation |
| N-glycosidic Bond Cleavage | 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine | [Complex]‡ | Adenine + 2-(Ethenyloxy)ethanal | Value would be determined by calculation |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational chemistry methods.
Prediction of Spectroscopic Signatures from Theoretical Models
Theoretical models are highly effective in predicting various spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.
Density Functional Theory (DFT) is a widely used method for the prediction of spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR chemical shifts. nih.gov Studies on similar purine derivatives, such as (R)-9-(2-hydroxy propyl)adenine, have shown a strong correlation between theoretically predicted and experimentally measured 1H and 13C NMR chemical shifts. nih.govresearchgate.net This demonstrates the reliability of these computational approaches.
For 9-[2-(ethenyloxy)ethyl]-9H-purin-6-amine, theoretical calculations would involve optimizing the molecule's geometry and then computing the NMR shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental spectra. Similarly, vibrational frequencies and intensities for IR spectroscopy can be calculated, providing a theoretical spectrum that aids in the assignment of experimental absorption bands. sapub.org
Table 2: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - H8 | Value would be determined by calculation |
| Chemical Shift (ppm) - H2 | Value would be determined by calculation | |
| Chemical Shift (ppm) - Vinylic Protons | Values would be determined by calculation | |
| ¹³C NMR | Chemical Shift (ppm) - C4 | Value would be determined by calculation |
| Chemical Shift (ppm) - C5 | Value would be determined by calculation | |
| Chemical Shift (ppm) - C6 | Value would be determined by calculation | |
| Chemical Shift (ppm) - C2 | Value would be determined by calculation | |
| Chemical Shift (ppm) - C8 | Value would be determined by calculation | |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | Value would be determined by calculation |
| Vibrational Frequency (cm⁻¹) - C=C stretch (vinyl) | Value would be determined by calculation | |
| Vibrational Frequency (cm⁻¹) - C-O-C stretch | Value would be determined by calculation |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational chemistry methods.
Computational Approaches for Molecular Interactions
Understanding how a molecule interacts with its biological targets is fundamental in medicinal chemistry and drug design. Computational methods such as ligand-receptor docking and molecular dynamics simulations are pivotal in exploring these interactions in silico.
Ligand-Receptor Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in virtual screening and in rationalizing the structure-activity relationships of potential drug candidates. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov
For purine derivatives, docking studies have been successfully employed to investigate their interactions with various protein targets, including kinases and G protein-coupled receptors. nih.gov The docking procedure typically begins with the preparation of the ligand and receptor structures. The ligand's geometry is optimized, and for the receptor, the binding site is defined. Software such as AutoDock, Glide, and GOLD are commonly used for these simulations. jscimedcentral.com
The scoring functions used in docking are designed to estimate the free energy of binding. A more negative score generally indicates a more favorable binding interaction. These scores are often expressed in units of kcal/mol. For instance, a binding energy of -10.4 kcal/mol was identified for a potent 2,9-disubstituted purine derivative in the active site of EGFR-tyrosine kinase. nih.gov
Table 3: Representative Docking Scores for Purine Derivatives Against Various Receptors
| Ligand | Receptor | Docking Score (kcal/mol) | Interacting Residues |
| 2,9-disubstituted purine | EGFR-tyrosine kinase | -10.4 | MET793, THR854, LEU718, LEU844, VAL726 |
| Flavonoid derivative | Acetylcholinesterase | -8.21 | Not specified |
| Aleuritolic acid | HIV-1 Reverse Transcriptase | -8.48 | Not specified |
Note: This table presents data for various purine derivatives and other compounds to illustrate the range of docking scores and the type of information obtained from such studies.
Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules in the interaction. nih.gov
An MD simulation begins with the docked complex of the ligand and the receptor. This complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. elifesciences.org Force fields such as AMBER, CHARMM, and GROMOS are used to describe the potential energy of the system. nih.gov
The analysis of MD trajectories can provide a wealth of information. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can assess the stability of the complex and the flexibility of different regions of the protein, respectively. Furthermore, binding free energy calculations, using methods like MM/PBSA or MM/GBSA, can provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov
Table 4: Common Analyses Performed in Molecular Dynamics Simulations
| Analysis | Description | Information Gained |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein-ligand complex over time, relative to a reference structure. | Stability of the complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each amino acid residue around its average position. | Flexibility of different regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the course of the simulation. | Identifies key interactions for binding. |
| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | Provides a more accurate prediction of binding affinity. |
Structure Activity Relationship Sar Methodologies Applied to 9 Substituted Purine Analogues
Principles of Molecular Design for Purine-Based Compound Libraries
The design of purine-based compound libraries is a strategic endeavor that leverages the inherent biological relevance of the purine (B94841) scaffold. Purines, such as adenine (B156593) and guanine, are fundamental components of nucleic acids and play crucial roles in a vast array of cellular processes, making them a fertile ground for the development of therapeutic agents. researchgate.net The primary goal in designing these libraries is to systematically explore the chemical space around the purine core to identify compounds with desired biological activities.
A key principle in the molecular design of these libraries is the strategic introduction of diversity at specific positions on the purine ring, particularly at the C2, C6, and N9 positions. drugdesign.org This is often achieved through combinatorial chemistry, where different chemical building blocks are systematically combined to generate a large number of distinct molecules. nih.gov For 9-substituted purines, the substituent at the N9 position is a critical determinant of biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. domainex.co.uknih.gov
The design process often begins with a known active compound or a "hit" from a high-throughput screen. The structure of this initial compound is then systematically modified to create a library of analogues. These modifications are guided by a deep understanding of the target protein's structure and the nature of the ligand-protein interactions. For instance, if the target is a kinase, a common target for purine analogues, the design of the library will focus on substituents that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. drugdesign.org
The selection of building blocks for the library is another critical aspect. These are chosen based on their chemical diversity, synthetic accessibility, and their potential to introduce favorable physicochemical properties, such as improved solubility and cell permeability. The ultimate aim is to create a library that is not only diverse in terms of chemical structure but also in terms of biological activity, thereby increasing the probability of identifying a potent and selective drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine derivatives, QSAR models are invaluable tools for predicting the activity of novel analogues, prioritizing compounds for synthesis, and gaining insights into the structural features that govern their biological effects. mdpi.comhufocw.org
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that represent the physicochemical and structural properties of a molecule. Descriptors can be broadly categorized into several classes:
1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and encompass topological indices that describe molecular branching, connectivity, and shape.
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and electronic properties. sciforschenonline.org
For 9-substituted purine analogues, a variety of descriptors are employed to capture the nuances of their structure. For instance, in a 2D QSAR study of purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index (a topological descriptor), H-Donor Count, and T_2_Cl_3 (a 2D descriptor indicating the presence of two chlorine atoms separated by three bonds) were found to be significant. biorxiv.org In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecule are used as descriptors. hufocw.org
The table below provides examples of molecular descriptors that could be used in a QSAR study of 9-substituted purine analogues.
| Descriptor Class | Descriptor Example | Description |
| Topological | SsCH3E-index | An electrotopological state index for methyl groups. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. |
Statistical Model Development and Validation for Predictive SAR
Once the molecular descriptors have been calculated, a statistical model is developed to correlate these descriptors with the biological activity of the compounds. A common method used is Partial Least Squares (PLS) regression, which is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. biorxiv.org
The predictive power of a QSAR model is rigorously assessed through a process of validation. This typically involves both internal and external validation techniques.
External Validation: The dataset is divided into a training set, which is used to build the model, and a test set, which is used to evaluate the model's predictive performance on compounds that were not used in its development. The predictive correlation coefficient (r²_pred) is a key metric for external validation. domainex.co.uk
A statistically robust and predictive QSAR model will have high values for q² and r²_pred, typically above 0.5, and a low standard error of prediction. domainex.co.uk The following table shows a hypothetical example of the statistical parameters for a QSAR model developed for a series of 9-substituted purine analogues.
| Statistical Parameter | Value | Interpretation |
| r² (squared correlation coefficient) | 0.85 | The model explains 85% of the variance in the biological activity. |
| q² (cross-validated r²) | 0.75 | The model has good internal predictive ability. |
| r²_pred (predictive r² for external test set) | 0.80 | The model has good external predictive ability. |
| F-test value | 50.2 | The model is statistically significant. |
| Standard Error of Prediction | 0.25 | A measure of the accuracy of the predictions. |
Fragment-Based Drug Discovery (FBDD) Strategies in Purine Analogue Optimization
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," against a biological target. nih.gov These fragments typically have weak binding affinities, but their interactions with the target provide valuable starting points for the development of more potent and selective inhibitors. nih.gov
For purine analogues, FBDD is particularly well-suited for targeting enzymes such as kinases, where the purine ring can serve as a core fragment that binds to the hinge region of the ATP-binding site. nih.gov The process of FBDD can be broken down into several key steps:
Fragment Library Design: A diverse library of fragments is assembled, often adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors and acceptors < 3). nih.gov
Fragment Screening: The fragment library is screened against the target protein using sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). nih.gov
Hit Validation and Characterization: The binding of the fragment "hits" is confirmed and their binding mode is determined, often through X-ray crystallography. wikipedia.org
Fragment-to-Lead Optimization: The initial fragment hits are then optimized into more potent lead compounds through strategies such as:
Fragment Growing: Extending the fragment by adding chemical groups that can form additional interactions with the target. researchgate.net
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.
Fragment Merging: Combining the features of two or more overlapping fragments into a single, more potent molecule.
A hypothetical example of a fragment-based approach for a 9-substituted purine kinase inhibitor is shown in the table below.
| Strategy | Initial Fragment | Optimized Compound | Affinity (Kd) |
| Fragment Growing | A simple purine core | Purine with an extended N9-substituent | 100 µM (Fragment) -> 100 nM (Optimized) |
| Fragment Linking | Purine core and a separate phenyl fragment | Purine linked to a phenyl group via a flexible linker | 50 µM & 200 µM (Fragments) -> 50 nM (Linked) |
Ligand Efficiency Metrics and Their Application in Lead Optimization
Ligand efficiency (LE) is a key metric used in drug discovery to assess the quality of a hit or lead compound by normalizing its binding affinity for its size. It provides a measure of how efficiently a compound utilizes its atoms to bind to a target. The most common formula for LE is:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding (which can be calculated from the binding affinity, e.g., Kd or IC50) and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder. A commonly accepted guideline is that a lead compound should have an LE of at least 0.3 kcal/mol per heavy atom. biorxiv.org
Another important metric is Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity (logP or logD):
LLE = pIC50 - logP
LLE is a valuable tool for guiding lead optimization towards compounds with a better balance of potency and physicochemical properties, as excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. An ideal LLE value is generally considered to be in the range of 5-7. biorxiv.org
The application of these metrics is crucial in the optimization of 9-substituted purine analogues. By tracking LE and LLE throughout the optimization process, medicinal chemists can make more informed decisions about which modifications are likely to lead to improved drug-like properties. For example, a modification that significantly increases potency but also dramatically increases lipophilicity might result in a lower LLE, indicating a less desirable optimization path.
The following table provides a hypothetical example of how these metrics might be used to evaluate a series of 9-substituted purine analogues.
| Compound | IC50 (nM) | pIC50 | Heavy Atoms (N) | logP | LE (kcal/mol/atom) | LLE |
| Lead 1 | 500 | 6.3 | 20 | 3.5 | 0.43 | 2.8 |
| Analogue 1a | 100 | 7.0 | 22 | 4.0 | 0.44 | 3.0 |
| Analogue 1b | 50 | 7.3 | 21 | 3.0 | 0.48 | 4.3 |
| Analogue 1c | 200 | 6.7 | 25 | 4.5 | 0.37 | 2.2 |
In this example, Analogue 1b would be considered the most promising for further development due to its improved potency, higher LE, and significantly better LLE compared to the original lead and the other analogues.
Advanced Characterization and Derivatization Strategies for Research Applications
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate molecular architecture of novel compounds. A combination of methods is typically employed to gain a complete picture of the structure of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques like HSQC)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR would provide information about the chemical environment of each proton. For 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-, distinct signals would be expected for the protons on the purine (B94841) ring (H-2 and H-8), the amine group (-NH₂), the ethyl side chain (-CH₂-CH₂-), and the vinyl group (-O-CH=CH₂). The coupling patterns and chemical shifts would help to confirm the connectivity of these groups.
¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbons of the purine ring, the ethyl side chain, and the vinyl group.
2D NMR (HSQC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton and carbon signals, confirming which protons are directly attached to which carbon atoms. This is particularly useful for unambiguous assignment of the complex spectra often seen with purine derivatives.
Hypothetical ¹H NMR Data for 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 (Purine) | 8.0 - 8.5 | Singlet | - |
| H-8 (Purine) | 7.8 - 8.2 | Singlet | - |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | - |
| -O-CH= | 6.4 - 6.6 | Doublet of Doublets | J(cis), J(trans) |
| =CH₂ (trans) | 4.2 - 4.4 | Doublet of Doublets | J(gem), J(trans) |
| =CH₂ (cis) | 4.0 - 4.2 | Doublet of Doublets | J(gem), J(cis) |
| N-CH₂- | 4.3 - 4.5 | Triplet | J |
| -O-CH₂- | 3.9 - 4.1 | Triplet | J |
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-, LC-MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethyl vinyl ether side chain, providing further evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the purine ring, and the C-O-C stretching of the ether linkage.
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The purine ring system has a characteristic UV absorbance, and the position of the maximum absorbance (λmax) can be influenced by the substituent at the 9-position.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for both the purification of the compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
HPLC is a cornerstone technique for the analysis and purification of purine derivatives. A reversed-phase HPLC method would typically be employed for 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-.
Analytical HPLC: This is used to determine the purity of a sample by separating the target compound from any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Preparative HPLC: This technique is used to purify larger quantities of the compound.
Typical HPLC Parameters for Analysis of Adenine (B156593) Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength around 260 nm |
Other Advanced Chromatographic Methods
The analysis and purification of purine derivatives such as 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- heavily rely on advanced chromatographic techniques. These methods are essential for assessing the purity of drug substances and are widely employed from research and development to quality control. unige.ch High-performance liquid chromatography (HPLC), particularly in its reversed-phase (RPLC) mode, is considered the gold standard for analyzing compounds with physicochemical properties similar to many purine-based drugs. unige.ch RPLC utilizes a nonpolar stationary phase and a polar mobile phase, making it ideal for separating mildly polar to nonpolar substances. unige.ch
Further advancements have led to the development of ultra-high-performance liquid chromatography (UHPLC), which employs columns with smaller particle sizes. This results in significantly faster analysis times and improved resolution. The choice of chromatographic conditions, including the column, mobile phase composition, and detector, is critical for achieving optimal separation of the target compound from impurities and metabolites.
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |
|---|---|---|---|---|
| HPLC/RPLC | C18 Silica (B1680970) | Acetonitrile/Water Gradient | UV-Vis, Diode Array Detector (DAD) | Purity analysis, quantification |
| UHPLC | Sub-2 µm C18 particles | Methanol/Ammonium Acetate Buffer | Mass Spectrometry (MS) | Metabolite identification, high-throughput screening |
| Affinity Chromatography | Immobilized target protein | pH gradient or competitive elution buffer | UV-Vis, Fluorescence | Studying drug-target interactions, purification |
Strategies for Isotopic Labeling in Mechanistic and Metabolic Studies
Isotopic labeling is an indispensable tool in medicinal chemistry and drug development for tracing the metabolic fate of molecules and elucidating reaction mechanisms. acs.org By replacing specific atoms in a compound with their isotopes, researchers can track the molecule's journey through biological systems without altering its fundamental chemical properties. openmedscience.comopenmedscience.com
Carbon-14 (¹⁴C) and Hydrogen-3 (³H) Labeling Methodologies
Carbon-14 (¹⁴C) is considered the "gold standard" for absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.comnih.gov Its long half-life of approximately 5,730 years ensures stability throughout long-term studies, and its presence as a fundamental component of organic molecules makes it an ideal tracer. openmedscience.comopenmedscience.com Traditionally, ¹⁴C labeling involved multi-step syntheses starting from simple radiolabeled precursors. openmedscience.com However, recent advancements focus on late-stage ¹⁴C-labeling, which introduces the isotope at or near the final step of the synthesis. openmedscience.comnih.govacs.org This approach significantly reduces radioactive waste and streamlines the production of radiotracers. openmedscience.comnih.gov
Hydrogen-3 (³H), or tritium (B154650), is another crucial radioisotope used in labeling studies. acs.org Tritium labeling is often employed in drug discovery and development. acs.org A common method for introducing tritium into purine derivatives is through hydrogen-isotope exchange (HIE), where hydrogen atoms on the molecule are swapped with tritium. researchgate.netresearchgate.net This can be achieved using tritium gas (T₂) and a metal catalyst, such as ruthenium nanoparticles. researchgate.netresearchgate.net This technique has been successfully applied to various purine-based compounds, allowing for the labeling of unprotected nucleosides, nucleotides, and even oligonucleotides. acs.orgresearchgate.net The exchange often occurs at specific positions on the purine ring, such as the C2 and C8 positions. researchgate.net
| Isotope | Half-life | Common Labeling Method | Primary Application | Advantages |
|---|---|---|---|---|
| Carbon-14 (¹⁴C) | ~5,730 years | Late-stage synthetic incorporation | ADME studies, metabolic profiling openmedscience.comopenmedscience.com | Stable label, chemically identical behavior openmedscience.com |
| Hydrogen-3 (³H) | ~12.3 years | Catalytic Hydrogen-Isotope Exchange (HIE) researchgate.netresearchgate.net | Binding assays, metabolic studies | High specific activity achievable |
Deuterium (B1214612) Labeling for Reaction Mechanism Probes
Deuterium (²H or D), a stable isotope of hydrogen, is widely used to investigate reaction mechanisms. chem-station.com Replacing a hydrogen atom with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com Observing a KIE when a C-H bond is deuterated indicates that this bond is broken during the rate-determining step of the reaction. This information is invaluable for understanding enzymatic transformations and chemical degradation pathways. chem-station.com
For purine derivatives, deuterium can be introduced via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source, often with a palladium or ruthenium catalyst. researchgate.netmdpi.com This method allows for the site-selective labeling of molecules under mild conditions. researchgate.net Deuterated compounds are also used as internal standards in quantitative mass spectrometry due to their similar chemical behavior but distinct mass. acs.org
Development of Affinity Probes and Tagged Analogues for Biological Research
To understand how 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- exerts its biological effects, it is essential to identify its protein interaction partners. Affinity probes and tagged analogues are powerful chemical biology tools designed for this purpose. nih.govnih.gov
Design and Synthesis of Covalent and Non-Covalent Affinity Probes
Affinity-based probes are molecules designed to bind specifically to a target protein, enabling its isolation and identification. acs.org These probes typically consist of three components: a recognition element (scaffold), a reactive group (warhead), and a reporter tag. acs.org For a purine derivative, the purine core itself can serve as the recognition element, guiding the probe to purine-binding proteins like kinases or GTP-binding proteins. nih.govnih.gov
Non-covalent probes bind to their targets through reversible interactions. While useful, the transient nature of the binding can make subsequent protein isolation challenging.
Covalent probes form a stable, irreversible bond with the target protein. acs.orgresearchgate.net This is achieved by incorporating a reactive electrophilic group, or "warhead," into the probe's structure. acs.org This warhead reacts with a nucleophilic amino acid residue (like cysteine, lysine, or tyrosine) in the protein's binding site. researchgate.netscilit.com The stable linkage facilitates the stringent purification procedures required to isolate and identify the target protein from a complex cellular lysate. nih.gov The design of such probes involves a careful balance to ensure the warhead's reactivity is sufficient for target labeling without causing non-specific binding. researchgate.net
Incorporation of Reporter Tags and Fluorescent Labels
Reporter tags are appended to the affinity probe to enable detection and purification. Common tags include biotin, which has an exceptionally high affinity for streptavidin, allowing for efficient pull-down and enrichment of the probe-protein complex. nih.govnih.gov Another strategy involves using tandem affinity purification (TAP) for even more specific isolation of binding partners. nih.gov
Fluorescent labels are another class of reporter tags that allow for direct visualization and quantification of target engagement in various assays. biosyn.com Modified purine analogues with fluorescent properties have been synthesized. researchgate.netnih.gov These fluorescent probes can be designed to be "environment-sensitive," meaning their fluorescence intensity or wavelength changes upon binding to a target protein or entering a different microenvironment (e.g., a hydrophobic pocket). researchgate.netnih.gov This property is highly valuable for developing real-time assays to study biomolecular interactions in living cells. researchgate.net The synthesis of such probes often involves coupling a fluorescent dye to the purine scaffold through chemical reactions like the Sonogashira cross-coupling. researchgate.netnih.gov
| Reporter Tag/Label | Principle of Use | Common Application |
|---|---|---|
| Biotin | High-affinity binding to streptavidin/avidin | Affinity purification, pull-down assays nih.gov |
| Fluorescein Derivatives | Emission of light upon excitation | Fluorescence microscopy, flow cytometry biosyn.com |
| Rhodamine Derivatives | Emission of light upon excitation (often red-shifted) | Fluorescence-based binding assays biosyn.com |
| Desthiobiotin | Reversible binding to streptavidin | Milder elution conditions for affinity purification nih.gov |
Biological Target Identification Methodologies in Purine Research
Affinity-Based Target Isolation Techniques
Affinity-based methods are a cornerstone of target identification, leveraging the specific binding interaction between a small molecule and its protein target to isolate the protein from a complex biological mixture. thermofisher.com
Affinity Chromatography and Pull-Down Assays for Protein Binding Partners
Affinity chromatography is a powerful technique used to purify and identify the binding partners of a small molecule. thermofisher.com This method involves immobilizing a derivative of the compound of interest, such as a purine (B94841) analog, onto a solid support, creating an affinity matrix. When a cell lysate is passed over this matrix, the protein targets that specifically bind to the immobilized compound are captured. Non-binding proteins are washed away, and the captured proteins are then eluted and identified, typically by mass spectrometry. nih.gov
A successful example of this approach in purine research involved the identification of the cellular targets of reversine (B1683945), a 2,6-disubstituted purine derivative. A derivative of reversine was attached to an agarose-affinity matrix. This matrix was then used to isolate binding partners from a cell lysate, leading to the identification of its protein targets. researchgate.net To ensure the specificity of the interaction, a control experiment is often performed using an inactive analog of the compound on a separate affinity resin. researchgate.net
Illustrative Data from a Hypothetical Affinity Chromatography Experiment:
| Parameter | Result |
| Bait Molecule | Immobilized 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- analogue |
| Biological Sample | Human cell lysate |
| Elution Method | Competitive elution with excess free compound |
| Protein Identification | Mass Spectrometry (LC-MS/MS) |
| Potential High-Confidence Hits | Protein Kinase X, Dehydrogenase Y |
| Control | Immobilized inactive analogue shows no significant binding to identified hits |
Chemical Proteomics Approaches for Global Target Identification
Chemical proteomics represents a broader application of affinity-based principles to identify the targets of small molecules on a proteome-wide scale. nih.govrsc.org This approach often utilizes chemical probes, which are modified versions of the bioactive molecule that include a reactive group for covalent cross-linking to the target and a reporter tag (e.g., biotin) for enrichment. tum.dersc.org
One strategy in chemical proteomics is the use of activity-based probes (ABPs), which are designed to react with a specific class of enzymes. rsc.org For purine-binding proteins, an ATP analogue, 5'-p-fluorosulfonylbenzoyladenosine (FSBA), has been used as an affinity/activity-based probe. In a study using a human Jurkat cell lysate, this probe led to the identification of 185 different FSBA-labeled sites, demonstrating the power of this technique to map nucleotide-binding sites across the proteome. nih.gov
Another approach is competitive activity-based protein profiling (ABPP), where a library of compounds is screened for their ability to compete with a well-characterized probe for binding to a set of protein targets. rsc.org This can help to identify compounds that bind to a specific protein or protein family.
Illustrative Findings from a Chemical Proteomics Study:
| Technique | Probe/Method | Number of Potential Targets Identified | Example Target Class |
| Activity-Based Protein Profiling | Alkyne-tagged purine analogue | >100 | Kinases, ATP-binding proteins |
| Competitive ABPP | Competition against a known kinase probe | 15 | Specific kinase family members |
| Photo-affinity Labeling | Purine analogue with a diazirine group | >50 | Diverse protein classes |
Label-Free Target Identification Approaches
Label-free methods offer the advantage of studying protein-ligand interactions without the need to chemically modify the small molecule, which can sometimes alter its binding properties.
Stability-Based Methods (e.g., SPROX, DARTS) for Protein Interaction Profiling
Stability-based methods operate on the principle that the binding of a small molecule can alter the stability of its protein target.
Stability of Proteins from Rates of Oxidation (SPROX) is a technique that measures changes in protein stability by monitoring the rate of methionine oxidation in the presence and absence of a ligand. duke.edunih.gov Proteins are subjected to increasing concentrations of a chemical denaturant, and the rate of oxidation is measured by mass spectrometry. A ligand-bound protein will typically be more stable and thus require a higher concentration of denaturant to unfold and expose its methionine residues to oxidation. mcgill.ca This method has been used to identify the protein targets of various small molecules in complex mixtures like cell lysates. nih.gov
Drug Affinity Responsive Target Stability (DARTS) is another method that relies on the stabilization of a target protein upon ligand binding. nih.gov In DARTS, a cell lysate is treated with the small molecule of interest and then subjected to limited proteolysis. The target protein, being stabilized by the bound ligand, will be more resistant to digestion by the protease compared to other proteins. The protected protein can then be identified by gel electrophoresis and mass spectrometry. nih.govspringernature.com
Illustrative Comparison of Stability-Based Methods:
| Method | Principle | Advantages | Limitations |
| SPROX | Ligand-induced changes in protein stability against chemical denaturation, measured by methionine oxidation. nih.gov | High-throughput, can be used in complex mixtures. duke.edu | Requires methionine residues in the protein. |
| DARTS | Ligand-induced protection against proteolysis. nih.gov | No chemical modification of the small molecule is needed. nih.gov | May not be suitable for all protein-ligand interactions. |
Biophysical Techniques for Direct Binding Measurement (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Biophysical techniques provide direct evidence of binding and can quantify the affinity and kinetics of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. bioradiations.comyoutube.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. youtube.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated. bioradiations.comnih.gov
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat change is measured. news-medical.net This allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment. nih.gov
Illustrative Data from Biophysical Binding Assays:
| Technique | Measured Parameters | Illustrative Value for a Purine Analogue |
| SPR | Association rate (ka), Dissociation rate (kd), Affinity (KD) bioradiations.com | ka: 1 x 10^5 M⁻¹s⁻¹kd: 1 x 10⁻³ s⁻¹KD: 10 nM |
| ITC | Affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nih.gov | Ka: 1 x 10⁸ M⁻¹n: 1.0ΔH: -10 kcal/molΔS: 5 cal/mol·K |
Computational Inference and Network Pharmacology for Target Prediction
Computational target prediction encompasses a range of techniques that utilize the structural and chemical properties of a ligand to forecast its interactions within a biological system. These methods are particularly valuable for novel compounds like 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-, where experimental data may be sparse. By analyzing the compound's structure, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications.
Ligand-based prediction models operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. These methods compare the chemical features of a query compound, such as 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-, against large databases of compounds with known protein targets.
Chemogenomics, a key discipline in this area, expands on this by systematically studying the effects of a wide array of small molecules on a large number of biological targets. This approach helps to build comprehensive maps of chemical-protein interactions. For a novel purine derivative, a chemogenomics approach would involve screening it against a panel of known targets, particularly those known to interact with purine-like scaffolds, such as kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins. The resulting interaction profile can then be used to infer the compound's primary targets and potential off-target effects.
The predictive power of these models is heavily reliant on the quality and diversity of the underlying data. A hypothetical application of this approach to 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- would involve the generation of a molecular fingerprint, which encodes its structural and physicochemical properties. This fingerprint would then be compared to the fingerprints of known bioactive molecules. The table below illustrates a simplified, hypothetical output of such a predictive model, indicating potential target classes based on structural similarity scores.
| Predicted Target Class | Similarity Score (Hypothetical) | Rationale for Prediction |
| Protein Kinases | 0.85 | The purine core is a common scaffold in many kinase inhibitors. |
| Adenosine (B11128) Receptors | 0.78 | Structural resemblance to adenosine, the natural ligand. |
| Polymerases | 0.72 | Purine analogs are known to interfere with nucleic acid synthesis. |
| Phosphodiesterases | 0.65 | The purine ring is a key feature in various phosphodiesterase inhibitors. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Target-ligand network analysis provides a broader, systems-level perspective on the potential interactions of a compound. Instead of focusing on a single target, this approach constructs complex networks that map the relationships between various ligands and their protein targets. By placing a new compound like 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- into this network, researchers can identify its potential "neighborhood" of interacting proteins and pathways.
Systems chemical biology integrates this network analysis with broader biological data, such as genomics, proteomics, and metabolomics, to understand how a compound's interactions at the molecular level translate into systemic effects. For 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-, this would involve not only predicting its direct targets but also modeling its impact on the interconnected cellular pathways in which these targets function. This can help to uncover novel therapeutic opportunities and predict potential side effects.
A hypothetical network analysis for this compound might reveal clusters of interacting proteins related to specific signaling pathways. The table below outlines a potential set of predicted interacting proteins and their associated biological processes that could be identified through such an analysis.
| Predicted Interacting Protein | Biological Process | Confidence Score (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | 0.92 |
| A2a Adenosine Receptor (ADORA2A) | Vasodilation, Neurotransmission | 0.88 |
| Poly [ADP-ribose] polymerase 1 (PARP-1) | DNA Repair | 0.81 |
| cAMP-specific 3',5'-cyclic phosphodiesterase 4B (PDE4B) | Signal Transduction | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By integrating these computational methodologies, a comprehensive profile of the potential biological activity of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- can be constructed, guiding subsequent experimental validation and development efforts.
Future Directions and Emerging Research Avenues for 9h Purin 6 Amine, 9 2 Ethenyloxy Ethyl
Integration of Artificial Intelligence and Machine Learning in Purine (B94841) Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of purine analogues derived from 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-. uga.eduacs.org These computational tools can dramatically accelerate the drug discovery process by predicting the biological activities, pharmacokinetic properties, and potential toxicities of novel compounds before they are synthesized. uga.edu
ML algorithms, such as deep neural networks and support vector machines, can be trained on large datasets of existing purine derivatives to build predictive models. acs.orgmdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications of the purine core or the ethenyloxyethyl side chain with desired biological outcomes. This allows for the in silico screening of vast virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and testing. acs.org
Table 1: Hypothetical AI/ML Workflow for Novel Purine Analogue Discovery
| Step | AI/ML Tool | Objective | Potential Outcome |
| 1. Target Identification | Deep Learning, NLP | Analyze biological data to identify promising protein targets for purine analogues. | A validated kinase or enzyme target implicated in a specific disease. |
| 2. Lead Optimization | QSAR, Generative Models | Design novel analogues of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- with improved binding affinity and selectivity. | A virtual library of 10,000+ compounds with predicted high potency. |
| 3. ADMET Prediction | Predictive ML Models | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of top candidates. | Selection of 5-10 lead candidates with favorable drug-like properties. |
| 4. Synthesis Planning | Retrosynthesis AI | Propose the most efficient and cost-effective chemical pathway to synthesize the lead candidates. | A step-by-step, optimized synthetic protocol for laboratory execution. |
Advanced Spectroscopic Techniques for Real-Time Dynamic Studies
Understanding the molecular dynamics of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-—how it moves, flexes, and interacts with its biological targets in real-time—is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques offer a window into these ultrafast processes.
Femtosecond transient absorption spectroscopy, for example, can be employed to investigate the excited-state dynamics of the purine chromophore. mdpi.com This could reveal how the ethenyloxyethyl substituent influences the molecule's photophysical properties and energy dissipation pathways, which is critical if the compound is to be developed as a photosensitizer or fluorescent probe. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like relaxation dispersion NMR, can provide atomic-level insights into the conformational dynamics and binding kinetics of the compound with target proteins. nih.gov These studies can map the interaction surface and reveal the dynamic changes that occur upon binding, guiding further structural modifications to enhance affinity and specificity.
Table 2: Application of Advanced Spectroscopic Techniques to Study Molecular Dynamics
| Spectroscopic Technique | Information Gained | Relevance to 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- |
| Femtosecond Transient Absorption | Excited-state lifetimes, energy transfer pathways. | Understanding photostability and potential for use in photodynamic therapy or as a fluorescent tag. |
| 2D Infrared (2D-IR) Spectroscopy | Ultrafast structural dynamics and solvent interactions. | Probing how the molecule's structure changes in different biological microenvironments. |
| Relaxation Dispersion NMR | Millisecond-to-microsecond timescale dynamics, ligand binding kinetics. | Characterizing the binding mechanism to a target protein and identifying transiently formed, high-energy states. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, structural characterization. | Confirming the structure of synthetic derivatives and identifying metabolites. nih.gov |
Green Chemistry Approaches in the Synthesis of Purine Analogues
The principles of green chemistry are increasingly important in pharmaceutical synthesis to reduce environmental impact and improve safety. Future syntheses of 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- and its derivatives should incorporate these principles. clockss.org
Key green approaches include the use of solvent-free reaction conditions, such as mechanochemistry (ball-milling), which can lead to higher yields and reduced waste. nih.gov Another strategy is the use of catalytic methods that replace stoichiometric reagents, minimizing atom economy issues. For instance, developing C-N coupling reactions for purine synthesis that operate under catalyst- and solvent-free conditions represents a significant advancement. The use of safer, bio-based solvents and reagents, and designing syntheses that consume less energy, are also critical areas of focus. nih.gov
Table 3: Comparison of Traditional vs. Green Synthesis Approaches
| Synthesis Step | Traditional Method | Green Chemistry Alternative | Environmental Benefit |
| N9-Alkylation | Using hazardous solvents like DMF and strong bases. | Microwave-assisted synthesis in a benign solvent (e.g., ethanol) or solvent-free mechanochemical reaction. | Reduced solvent waste, lower energy consumption, improved safety. |
| C6-Amination | Use of excess amine reagent in high-boiling point solvents. | Catalyst-controlled reaction in water or a recyclable solvent. | Reduced use of hazardous reagents, easier product purification. |
| Purification | Column chromatography with large volumes of organic solvents. | Recrystallization from a green solvent system or supercritical fluid chromatography. | Drastic reduction in solvent waste and exposure. |
Exploration of Novel Synthetic Methodologies for Ethenyloxyethyl Functionalization
The ethenyloxyethyl group is a key feature of the title compound, offering a reactive handle for further chemical modification. However, the efficient and selective introduction of this group onto the N9 position of a purine core can be challenging. Future research should focus on developing novel synthetic methodologies to achieve this functionalization.
While classical Williamson ether synthesis is a possibility, modern approaches could provide higher yields and better selectivity. For example, transition-metal-catalyzed cross-coupling reactions could be explored to form the C-O bond of the vinyl ether. Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are also highly attractive. uga.edu This could involve developing methods to directly introduce the ethenyloxyethyl moiety onto a pre-existing purine scaffold, avoiding lengthy de novo synthesis. uga.edu Research into related N-alkenyl and N-alkoxy purine syntheses can provide a foundation for these new methods.
Development of Multi-Functional Probes Incorporating Ethenyloxyethyl Reactivity
The vinyl ether moiety in 9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]- is not just a structural component; it is a functional group with unique reactivity that can be exploited. This group can serve as a linchpin for the development of multi-functional chemical probes for biological research.
The electron-rich double bond of the vinyl ether is susceptible to electrophilic addition and can participate in cycloaddition reactions. This inherent reactivity could be harnessed to design probes that covalently bind to a specific target protein, allowing for activity-based protein profiling. Furthermore, the vinyl ether could be used as a masked aldehyde; upon hydrolysis under specific pH conditions (e.g., in the acidic environment of a lysosome), it could release a reactive aldehyde for further downstream reactions or imaging applications. nih.gov
By attaching fluorophores or affinity tags to the purine scaffold, the ethenyloxyethyl group could act as a "warhead" in a probe designed for target identification and validation. For instance, it could be incorporated into a probe that selectively detects specific metal ions or reactive oxygen species within a cell, leveraging the vinyl ether's reactivity toward these analytes.
Table 4: Potential Designs for Multi-Functional Probes
| Probe Type | Design Concept | Mechanism of Action | Potential Application |
| Activity-Based Probe | Purine scaffold for target recognition, ethenyloxyethyl as a covalent warhead. | The vinyl ether group reacts with a nucleophilic residue in the active site of a target enzyme. | Identifying novel enzyme targets and profiling their activity in complex biological samples. |
| pH-Activatable Probe | A fluorophore-quencher pair linked via the ethenyloxyethyl group. | Acid-catalyzed hydrolysis of the vinyl ether in acidic organelles (e.g., lysosomes) cleaves the linker, releasing the fluorophore from the quencher. | Real-time imaging of pH changes within specific cellular compartments. |
| Click Chemistry Handle | Chemical modification of the vinyl ether to an alkyne or azide. | The modified group participates in a bioorthogonal click reaction with a corresponding tag (e.g., biotin, fluorophore). | Tagging and isolating binding partners of the purine analogue from cell lysates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
